naphthalene-1,7-disulfonyldichloride

Description

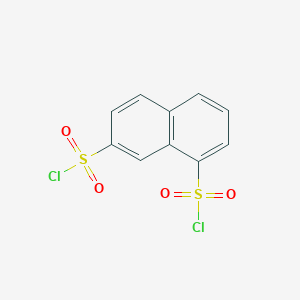

Naphthalene-1,7-disulfonyldichloride is a naphthalene derivative featuring two sulfonyl chloride (-SO₂Cl) groups at the 1 and 7 positions of the aromatic ring. Sulfonyldichlorides are highly reactive intermediates in organic synthesis, commonly employed to introduce sulfonate groups into target molecules via nucleophilic substitution or electrophilic aromatic substitution. These analogs highlight the critical influence of substituent positions and functional groups on reactivity, stability, and biological activity.

Properties

IUPAC Name |

naphthalene-1,7-disulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)8-5-4-7-2-1-3-10(9(7)6-8)18(12,15)16/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUNDCVBBJRKAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,7-disulfonyldichloride can be synthesized through the sulfonation of naphthalene followed by chlorination. The process typically involves the following steps:

Sulfonation: Naphthalene is treated with sulfuric acid or oleum to introduce sulfonic acid groups at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,7-disulfonyldichloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride groups can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to naphthalene-1,7-disulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can lead to the formation of sulfone derivatives.

Common Reagents and Conditions

Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.

Reduction: Reducing agents like LiAlH4 or NaBH4 are used in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions.

Major Products Formed

Sulfonamide Derivatives: Formed by reaction with amines.

Sulfonate Ester Derivatives: Formed by reaction with alcohols.

Sulfonothioate Derivatives: Formed by reaction with thiols.

Sulfone Derivatives: Formed by oxidation reactions.

Scientific Research Applications

Naphthalene-1,7-disulfonyldichloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of naphthalene-1,7-disulfonyldichloride involves the reactivity of its sulfonyl chloride groups. These groups are highly electrophilic and can react with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key naphthalene derivatives, emphasizing differences in substituent positions and functional groups:

Positional Isomerism Effects

- 1,7 vs. 1,3 vs. 1,8 Substitution: The 1,7-disubstitution pattern in the target compound may offer distinct electronic and steric properties compared to 1,3- or 1,8-substituted analogs. For example, 1,8-diamine derivatives form spiro compounds due to proximity of amino groups , while 1,3-disubstitution in disulphonates introduces steric constraints affecting solubility. In antimicrobial contexts, 1,4-dione derivatives (e.g., C3) demonstrate bioactivity linked to the quinone moiety’s redox cycling, a feature absent in sulfonyldichlorides .

Research Implications and Gaps

Further studies are needed to:

Characterize the reactivity and stability of this compound in synthetic pathways.

Assess safety profiles relative to regulated compounds like naphthalene-1,4-dione .

Biological Activity

Naphthalene-1,7-disulfonyldichloride (also known as naphthalene-1,7-disulfonyl dichloride) is a sulfonyl chloride derivative of naphthalene that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by the presence of two sulfonyl groups attached to the naphthalene ring. Its molecular formula is , and it exhibits properties typical of sulfonyl chlorides, including high reactivity towards nucleophiles.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Protein Interaction : Similar compounds have been shown to bind to proteins, potentially altering their function. For instance, naphthalene derivatives can interact with enzymes and receptors, influencing cellular signaling pathways.

- Catalytic Activity : This compound has been reported to catalyze deacetylation reactions, which are essential in various biochemical processes.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of naphthalene derivatives, including this compound. The findings indicate:

- Low Toxicity : In cytotoxicity assays involving human HepG2 cells and mouse BV-2 microglia cells, naphthalene derivatives did not exhibit significant toxicity. This suggests a favorable safety profile for potential therapeutic applications .

- Cell Signaling Modulation : Certain derivatives have been shown to stimulate the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the naphthalene core can significantly influence biological activity:

| Compound | IC50 (nM) | Biological Activity |

|---|---|---|

| 7p | 7.2 | Antioxidant activity |

| 8c | 31.3 | Antioxidant activity |

| 7q | <10 | Strong Nrf2 activator |

These results highlight the potential of optimizing naphthalene derivatives for enhanced biological efficacy.

In Vivo Studies

In a recent study on inflammatory responses in mice, a derivative of naphthalene was shown to suppress the production of inflammatory cytokines such as IL-6 and TNF-α. This suggests that naphthalene derivatives may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by excessive inflammation .

Anticancer Potential

Sulfonamide derivatives related to naphthalene have demonstrated anticancer activity in various cancer cell lines:

- MDA-MB-231 Cells : A derivative achieved an IC50 value in the double-digit nanomolar range against breast cancer cells, indicating potent anticancer properties .

- HeLa Cells : Another derivative exhibited significant growth inhibition in cervical cancer cells, further supporting the potential therapeutic applications of these compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.